Methylhexahydrophthalic anhydride
Methylhexahydrophthalic anhydride
Methylhexahydrophthalic anhydride is a cyclic dicarboxylic anhydride that is the cyclic anhydride of methylhexahydrophthalic acid. It has a role as an allergen and a curing agent. It is a cyclic dicarboxylic anhydride and a tetrahydrofurandione.
Brand Name:
Vulcanchem
CAS No.:
25550-51-0
VCID:
VC20742542
InChI:
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3
SMILES:
CC12CCCCC1C(=O)OC2=O
Molecular Formula:
C9H12O3
CH3C6H9(CO)2O
C9H12O3
CH3C6H9(CO)2O
C9H12O3
Molecular Weight:
168.19 g/mol
Methylhexahydrophthalic anhydride
CAS No.: 25550-51-0
Cat. No.: VC20742542
Molecular Formula: C9H12O3
CH3C6H9(CO)2O
C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylhexahydrophthalic anhydride is a cyclic dicarboxylic anhydride that is the cyclic anhydride of methylhexahydrophthalic acid. It has a role as an allergen and a curing agent. It is a cyclic dicarboxylic anhydride and a tetrahydrofurandione. |
|---|---|
| CAS No. | 25550-51-0 |
| Molecular Formula | C9H12O3 CH3C6H9(CO)2O C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 |
| Standard InChI Key | VYKXQOYUCMREIS-UHFFFAOYSA-N |
| SMILES | CC12CCCCC1C(=O)OC2=O |
| Canonical SMILES | CC12CCCCC1C(=O)OC2=O |
| Boiling Point | 290 °C |
| Flash Point | 350 °C 145 °C |
| Melting Point | -29 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator